molecular formula C11H14N2OS B15009309 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide

3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide

Cat. No.: B15009309
M. Wt: 222.31 g/mol
InChI Key: ZQDBPJYYUNZLFC-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide is a heterocyclic organic compound that features a thiazolidine ring substituted with a 4-methylphenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzylamine with thioglycolic acid, followed by cyclization to form the thiazolidine ring. The carboxamide group can be introduced through subsequent reactions with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the 4-methylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide is unique due to its specific combination of the thiazolidine ring and the 4-methylphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

3-(4-methylphenyl)-1,3-thiazolidine-2-carboxamide

InChI

InChI=1S/C11H14N2OS/c1-8-2-4-9(5-3-8)13-6-7-15-11(13)10(12)14/h2-5,11H,6-7H2,1H3,(H2,12,14)

InChI Key

ZQDBPJYYUNZLFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCSC2C(=O)N

Origin of Product

United States

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